molecular formula C8H7NO2 B1220312 Gentianadine CAS No. 6790-32-5

Gentianadine

Cat. No. B1220312
CAS RN: 6790-32-5
M. Wt: 149.15 g/mol
InChI Key: SIIDHCZFMSEKDS-UHFFFAOYSA-N
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Description

Gentianadine is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Antiobesity Effects

Gentiana lutea L. extract, which contains compounds including gentianadine, has demonstrated notable antiobesity effects. In vitro studies on 3T3-L1 preadipocytes and in vivo experiments on a high-fat diet-induced mouse model revealed that this extract inhibited adipocyte differentiation and prevented obesity-related symptoms such as weight gain and fatty hepatocyte deposition (Park et al., 2020).

Phytochemical Analysis

Research on the phytochemical properties of Gentiana species, including those containing gentianadine, has been extensive. This encompasses the development of analytical methods for phytochemical analysis, sample preparation, and chemometrics. These studies are crucial for understanding the therapeutic uses and chemical structure-activity relationships of the compounds found in Gentiana species (Xu et al., 2017).

Alkaloid Composition

Gentianadine is one of the alkaloids isolated from various species of Gentiana. For instance, it has been identified in Gentiana olgae and Gentiana caucasica. The isolation and identification of these alkaloids contribute to our understanding of the medicinal properties of these plants (Rakhmatullaev et al., 2004).

Antioxidant and Digestive Enzyme Inhibiting Activity

Several species of Gentiana, containing compounds like gentianadine, have been studied for their antioxidant properties and potential as digestive enzyme inhibitors. This research is significant in identifying natural sources of bioactive compounds with potential health benefits, including antidiabetic properties (Olennikov et al., 2019).

Anti-inflammatory and Wound Healing Activity

Gentiana lutea rhizome extracts, encompassing gentianadine, have been evaluated for their anti-inflammatory and wound healing activities. These studies have demonstrated significant effects in various animal models, highlighting the potential therapeutic applications of these extracts (Mathew et al., 2004).

Cytotoxic Activity

Research on the cytotoxic activities of compounds isolated from Gentiana species, including gentianadine, has shed light on their potential use in treating various diseases. This includes examining the effects of these compounds on cancer cell lines, contributing to the development of new therapeutic agents (Yang et al., 2013).

Resource Utilization

Studies on the utilization of Gentiana resources, including species containing gentianadine, provide insights into their medicinal uses, species identification, and sustainable utilization. This research is vital for the conservation and effective use of these valuable medicinal plants (Aiqu, 2014).

Melanogenesis Inhibition

Investigations into the effects of compounds from Gentiana species on melanogenesis have identified potential applications in treating skin pigmentary disorders. This includes studying the mechanisms through which these compounds, including gentianadine, influence melanin production and skin lightening (Wu et al., 2019).

properties

IUPAC Name

3,4-dihydropyrano[3,4-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-7-5-9-3-1-6(7)2-4-11-8/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIDHCZFMSEKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331865
Record name Gentianadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentianadine

CAS RN

6790-32-5
Record name 3,4-Dihydro-1H-pyrano[3,4-c]pyridin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6790-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentianadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Hydroxyethyl)nicotinonitrile (I-65b: 1.1 g) in concentrated HCl (30 mL) was refluxed overnight. The reaction was monitored by TLC (10% methanol in CHCl3). The reaction mass was concentrated under reduced pressure and the crude residue was dissolved in water. The resulting reaction mass was basified with saturated NaHCO3 solution and extracted using ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 750 mg of the product (67.75% yield).
Quantity
1.1 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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Yield
67.75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of gentianadine?

A1: Gentianadine possesses an indoloquinolizidine skeleton. [] While the provided abstracts lack specific spectroscopic data, research suggests it's structurally related to other Gentiana alkaloids like gentianamine. [, , ]

Q2: Have there been any attempts to synthesize gentianadine?

A2: Yes, researchers have successfully synthesized gentianadine. One study describes the total synthesis of gentianadine achieved through the rearrangement of a quaternary quinuclidine-3-carboxylic acid ester. [] Another study outlines a synthesis route utilizing bicyclic enamines to construct the alkaloidal indoloquinolizidine skeleton found in gentianadine. []

Q3: What is the historical context of gentianadine research?

A4: Research on Gentiana alkaloids, including gentianadine, began with investigations into the structure of these compounds. [, ] Early studies focused on identifying and characterizing these alkaloids from Gentiana plants. Subsequent research explored synthetic routes to obtain gentianadine. [, ]

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